Rupatadine N-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H26ClN3O |

|---|---|

Molecular Weight |

432.0 g/mol |

IUPAC Name |

13-chloro-2-[1-[(5-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

InChI |

InChI=1S/C26H26ClN3O/c1-18-13-19(17-30(31)15-18)16-29-11-8-20(9-12-29)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-28-26(21)25/h2-3,6-7,10,13-15,17H,4-5,8-9,11-12,16H2,1H3 |

InChI Key |

KQTDHNFACRZETD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C[N+](=C1)[O-])CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Rupatadine N-oxide: Chemical Structure, Physicochemical Properties, and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine is a second-generation, non-sedating antihistamine with a dual mechanism of action, exhibiting potent antagonism of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3] This unique pharmacological profile makes it an effective therapeutic agent for the management of allergic rhinitis and urticaria.[1][2][3] As with many xenobiotics, rupatadine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5] This guide provides a detailed technical overview of a key metabolite, Rupatadine N-oxide, focusing on its chemical structure, molecular weight, and its position within the broader metabolic pathway of rupatadine. Understanding the chemical properties and metabolic fate of rupatadine and its derivatives is crucial for drug development, safety assessment, and the optimization of therapeutic efficacy.

Chemical Identity and Physicochemical Properties

A comparative summary of the key physicochemical properties of Rupatadine and its N-oxide metabolite is presented below.

| Property | Rupatadine | Rupatadine N-oxide |

| Molecular Formula | C26H26ClN3 | C26H26ClN3O |

| Molecular Weight | 415.97 g/mol | 431.96 g/mol |

| IUPAC Name | 8-Chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridine | 3-((4-(8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)-5-methylpyridine 1-oxide |

| SMILES | Clc1cc2c(cc1)C(=C1CCN(Cc3cncc(c3)C)CC1)c1ncccc1CC2 | ClC1=CC(CCC2=C/3N=CC=C2)=C(C=C1)C3=C4CCN(CC5=C=CC(C)=C5)CC/4 |

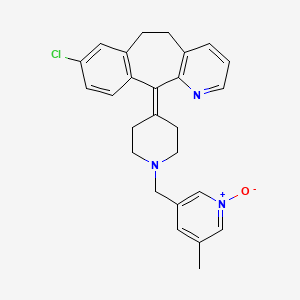

Chemical Structure Analysis

The chemical structures of Rupatadine and its putative primary N-oxide metabolite are depicted below. The N-oxidation is presumed to occur on the pyridine ring, a common metabolic pathway for compounds containing this moiety.

Caption: Chemical structures of Rupatadine and Rupatadine N-oxide.

Metabolic Pathway of Rupatadine

Rupatadine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[4] The metabolic pathways include N-dealkylation, hydroxylation, and oxidation. The formation of Rupatadine N-oxide is a result of the oxidation of the pyridine nitrogen atom. Other significant metabolites include desloratadine and its hydroxylated derivatives, which also possess antihistaminic activity and contribute to the overall therapeutic effect of the parent drug.[5]

Caption: Simplified metabolic pathway of Rupatadine.

Pharmacological Activity of Metabolites

While Rupatadine itself is a potent antagonist of both histamine H1 and PAF receptors, its metabolites also contribute to its overall pharmacological profile. Desloratadine and its hydroxylated forms are known to retain significant antihistaminic activity.[4][5]

The pharmacological activity of Rupatadine N-oxide has not been extensively characterized. However, in many cases, N-oxide metabolites of tertiary amines are less active than their parent compounds. For some drugs, N-oxides can act as prodrugs, being reduced back to the active parent amine in vivo. Further research is required to fully elucidate the specific antihistaminic and anti-PAF activity of Rupatadine N-oxide.

Experimental Protocols

In Vitro Metabolism of Rupatadine using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of rupatadine in vitro.

1. Materials:

-

Rupatadine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

2. Procedure:

-

Prepare a stock solution of rupatadine in a suitable organic solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the rupatadine substrate (final concentration typically 1-10 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Caption: Workflow for in vitro metabolism of Rupatadine.

LC-MS/MS Analysis of Rupatadine and its Metabolites in Human Plasma

This protocol outlines a sensitive and specific method for the simultaneous quantification of rupatadine and its N-oxide metabolite in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add the internal standard solution.

-

Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for 5-10 minutes.

-

Centrifuge at high speed to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for rupatadine, rupatadine N-oxide, and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rupatadine | 416.2 | [Specific fragment] |

| Rupatadine N-oxide | 432.2 | [Specific fragment] |

| Internal Standard | [Specific m/z] | [Specific fragment] |

Conclusion

Rupatadine N-oxide is a significant metabolite of rupatadine, formed through the oxidation of the pyridine ring. Its chemical structure and molecular weight have been well-characterized. While its pharmacological activity is not yet fully elucidated, understanding its formation and detection is critical for comprehensive pharmacokinetic and drug metabolism studies of rupatadine. The provided experimental protocols offer a robust framework for researchers to investigate the in vitro metabolism of rupatadine and to accurately quantify the parent drug and its N-oxide metabolite in biological matrices. Further investigation into the specific biological activities of Rupatadine N-oxide will provide a more complete picture of the overall therapeutic and safety profile of rupatadine.

References

-

ResearchGate. (n.d.). Chemical structures of rupatadine (A), desloratadine (B), and 3-hydroxydesloratadine (C). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rupatadine. PubChem. Retrieved from [Link]

-

Acta Scientific. (2020). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. Retrieved from [Link]

-

RSC Publishing. (2022). RESEARCH ARTICLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unsuspected polymorphic metabolism of rupatadine via its primary metabolite, desloratadine. PubMed Central. Retrieved from [Link]

-

Wiley Online Library. (2023). Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Identification of rupatadine fumarate polymorphic crystalline forms in pharmaceutical raw materials. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2011). Australian Public Assessment Report for Rupatadine. Retrieved from [Link]

-

Springer. (n.d.). Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects. Retrieved from [Link]

-

ResearchGate. (2022). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. Retrieved from [Link]

-

TSI Journals. (n.d.). synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Retrieved from [Link]

-

ResearchGate. (n.d.). Rupatadine: Pharmacological profile and its use in the treatment of allergic disorders | Request PDF. Retrieved from [Link]

-

TSI Journals. (n.d.). spectral-characterization-of-rupatadine-fumarate-and-its-potential-impurities.pdf. Retrieved from [Link]

-

Dove Medical Press. (2021). Rupatadine Oral Solution Titration by Body Weight in Paediatric Patients Suffering from Allergic Rhinitis: A Population Pharmacokinetic Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effectiveness of the antihistamine and anti-PAF effects of rupatadine in allergic diseases: off-label use in a case series study. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Pharmacokinetics, Safety and Cognitive Function Profile of Rupatadine 10, 20 and 40 mg in Healthy Japanese Subjects: A Randomised Placebo-Controlled Trial. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof.

-

ResearchGate. (n.d.). Optical characteristics of Rupatadine fumarate by UV method. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

Sources

- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effectiveness of the antihistamine and anti-PAF effects of rupatadine in allergic diseases: off-label use in a case series study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Unsuspected polymorphic metabolism of rupatadine via its primary metabolite, desloratadine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Rupatadine N-oxide CAS number and synonyms

CAS Number: 1704730-21-1 Primary Classification: Pharmaceutical Impurity / Oxidative Degradant[1]

Executive Summary

Rupatadine N-oxide is a critical oxidative degradation product and potential metabolite of the second-generation antihistamine Rupatadine.[1] In the context of drug development and ICH Q3A/Q3B impurity profiling, it represents a significant stability-indicating parameter.[1][2] This guide delineates the structural identity, formation mechanisms, and rigorous analytical characterization of Rupatadine N-oxide (specifically the 5-methylpyridine-N-oxide isomer), providing actionable protocols for its isolation and identification.[1]

Chemical Identity & Structural Isomerism[1]

Rupatadine contains multiple nitrogen centers susceptible to oxidation. It is imperative to distinguish between the specific regioisomers to ensure regulatory compliance and accurate standard referencing.

Core Identification Data[1][3]

Structural Isomerism Alert (Critical Quality Attribute)

Rupatadine possesses three nitrogen atoms:

-

Tricyclic Pyridine Nitrogen: Sterically hindered and electronically deactivated; least likely to oxidize.[1]

-

Piperidine Nitrogen (Aliphatic): Highly basic tertiary amine.[1] Susceptible to rapid oxidation by peroxides (forming Piperidine N-oxide, often CAS: N/A).[1]

-

5-Methylpyridine Nitrogen: Aromatic nitrogen.[1] Susceptible to N-oxidation under specific metabolic (CYP450) or forced degradation (mCPBA) conditions.[1]

Note: The CAS 1704730-21-1 specifically refers to the 5-Methylpyridine N-oxide .[1][4][11] Researchers must verify which isomer is required for their specific impurity profiling, as the aliphatic N-oxide is a common "oxidative stress" artifact, while the pyridine N-oxide is a stable process impurity.[1]

Formation Pathways & Significance[1]

Understanding the genesis of Rupatadine N-oxide allows for the implementation of control strategies in formulation and storage.[1]

Degradation Mechanism (Oxidative Stress)

Under ICH stress testing (forced degradation), Rupatadine exhibits sensitivity to oxidizing agents.[1]

-

Peroxide Stress (H₂O₂): Predominantly attacks the aliphatic piperidine nitrogen due to its higher nucleophilicity.[1]

-

Radical/Catalytic Oxidation: Can lead to the formation of the pyridine N-oxide (CAS 1704730-21-1).[1]

Metabolic Relevance

In vivo, Rupatadine undergoes extensive metabolism. The N-oxidation of the pyridine ring is a Phase I metabolic transformation mediated by cytochrome P450 isoenzymes (primarily CYP3A4).[1] This makes the authentic standard essential for bioanalytical method validation (BMV) to differentiate circulating metabolites from the parent drug.[1]

Figure 1: Divergent oxidative pathways of Rupatadine leading to distinct N-oxide isomers.[1]

Synthesis & Isolation Protocol

To obtain the specific Pyridine N-oxide (CAS 1704730-21-1) for reference standards, a selective oxidation strategy is required.[1] While aliphatic amines oxidize with H₂O₂, aromatic nitrogens typically require peracids.

Selective Synthesis (mCPBA Method)[1]

-

Objective: Target the aromatic pyridine nitrogen.

-

Reagents: meta-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).[1]

-

Causality: mCPBA is a strong electrophilic oxidant capable of overcoming the aromatic stabilization of the pyridine ring.[1]

Protocol:

-

Dissolution: Dissolve 1.0 eq of Rupatadine free base in anhydrous DCM (0.1 M concentration). Cool to 0°C.[1]

-

Addition: Add 1.1 eq of mCPBA portion-wise over 20 minutes. Note: Excess mCPBA may lead to N,N'-dioxide formation (oxidation of both nitrogens).[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC or HPLC.[1][13]

-

Quench: Wash the organic layer with 10% Na₂SO₃ (to reduce excess peracid) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

-

Purification: The N-oxide is more polar than the parent.[1] Purify via Flash Column Chromatography (Silica gel).[1]

Analytical Characterization

Reliable identification requires orthogonal techniques.[1]

Mass Spectrometry (LC-MS/MS)

-

Mass Shift: +16 Da relative to Rupatadine (416.18 m/z).[1]

-

Fragmentation Pattern (MS2):

NMR Spectroscopy

NMR is the definitive method to distinguish the isomers.[1]

-

¹H NMR (CDCl₃):

-

Pyridine Ring Protons: In the N-oxide, the protons ortho to the nitrogen (position 2 and 6 of the pyridine ring) typically shift downfield (deshielded) or show distinct splitting changes compared to the parent drug due to the N-O dipole.[1]

-

Methyl Group: The methyl group attached to the pyridine ring will show a slight chemical shift change.[1]

-

Piperidine Protons: If the oxidation were on the piperidine (aliphatic), the protons adjacent to the piperidine nitrogen would show a significant downfield shift (~0.5 - 1.0 ppm).[1] In the Pyridine N-oxide (CAS 1704730-21-1), the piperidine protons remain relatively unchanged.[1]

-

HPLC Parameters (Stability Indicating Method)

-

Column: C18 (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetate Buffer (pH 6.0) : Methanol (Gradient).[1]

-

Elution Order: N-oxides are significantly more polar than the parent tertiary amine.[1]

-

Retention Time (RT): Rupatadine N-oxide will elute earlier (lower RT) than Rupatadine.[1]

-

Analytical Decision Workflow

Use this logic gate to confirm the identity of an unknown impurity peak suspected to be Rupatadine N-oxide.

Figure 2: Step-by-step analytical logic for distinguishing Rupatadine N-oxide isomers.

References

-

Cleanchem Laboratories. (n.d.).[1] Rupatadine N-Oxide Impurity 1 | CAS No: 1704730-21-1.[1][3][4][5][7][11] Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (2026).[1] PubChem Compound Summary for CID 133017, Rupatadine. Retrieved February 6, 2026, from [Link]

-

Patel, P. et al. (2014).[1] Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products. Sci Pharm. 2014; 82(2): 285–297.[1] Retrieved from [Link]

Sources

- 1. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. alentris.org [alentris.org]

- 5. veeprho.com [veeprho.com]

- 6. Rupatadine N-oxide | 1704730-21-1 [sigmaaldrich.com]

- 7. Rupatadine N-Oxide Impurity 1 - SRIRAMCHEM [sriramchem.com]

- 8. Rupatadine N-Oxide Impurity 3 | CAS No: NA [aquigenbio.com]

- 9. theclinivex.com [theclinivex.com]

- 10. Rupatadine N-Oxide [sincopharmachem.com]

- 11. Rupatadine N-Oxide ([1,2-b]Pyridine N-Oxide) | Axios Research [axios-research.com]

- 12. tga.gov.au [tga.gov.au]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Metabolic Pathway of Rupatadine to Rupatadine N-oxide: A Technical Guide

Executive Summary

This technical guide details the specific metabolic and oxidative conversion of Rupatadine (a dual histamine H1 and PAF antagonist) to its N-oxide derivative. While the primary metabolic route of Rupatadine involves N-dealkylation to desloratadine and hydroxylation via CYP3A4, the formation of Rupatadine N-oxide represents a critical oxidative pathway relevant to both hepatic metabolism and drug stability profiling. This document outlines the enzymatic basis, reaction mechanism, and validated experimental protocols for isolating and characterizing this specific metabolite.

Part 1: Chemical Basis and Enzymology

Structural Susceptibility

Rupatadine contains two primary nitrogen centers susceptible to oxidative attack:

-

The Piperidine Nitrogen: A tertiary amine within the piperidinyl-benzo-cyclohepta-pyridine structure.

-

The Pyridine Nitrogen: Located on the methyl-pyridinyl side chain.

The formation of Rupatadine N-oxide is an oxidative addition reaction where an oxygen atom is covalently bonded to one of these nitrogen atoms. In the context of cytochrome P450 (CYP) catalysis, this typically occurs at the tertiary amine (piperidine) or the pyridine ring, resulting in a mass shift of +16 Da .

The Enzymatic Driver: CYP3A4

Research confirms that CYP3A4 is the principal isoenzyme responsible for the biotransformation of Rupatadine.[1][2][3][4][5][6][7] While CYP2C9, CYP2C19, and CYP2D6 play minor roles, CYP3A4 governs the oxidative landscape.[3][7]

-

Mechanism: The heme-iron center of CYP3A4 activates molecular oxygen. The high-valent iron-oxo species (

) attacks the lone pair of electrons on the Rupatadine nitrogen. -

Reaction Type: Monooxygenation / N-oxidation.

-

Cofactor Requirement: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) is the essential electron donor.

Metabolic vs. Degradative Pathways

It is crucial to distinguish between metabolic generation and chemical degradation:

-

In Vivo (Metabolic): Mediated by CYP3A4 in the liver.[1][2][3][5][6][8]

-

Ex Vivo (Stability): Rupatadine fumarate shows susceptibility to oxidation (e.g., peroxide stress), forming Rupatadine N-oxide as a primary degradation impurity.[9]

Part 2: Pathway Visualization

The following diagram illustrates the position of N-oxide formation within the broader metabolic landscape of Rupatadine.

Figure 1: The metabolic divergence of Rupatadine mediated by CYP3A4, highlighting the N-oxidation pathway alongside major dealkylation routes.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To study this pathway, researchers must utilize a controlled in vitro system. The following protocol ensures kinetic linearity and metabolite capture.

Reagents and Setup

-

System: Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Generating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Substrate: Rupatadine Fumarate (dissolved in DMSO; final DMSO < 0.1%).

Incubation Workflow

This workflow is designed to prevent non-specific binding and ensure the reaction is enzyme-driven.

-

Pre-Incubation (Equilibration):

-

Mix HLM (0.5 mg/mL protein) with Rupatadine (10 µM) in phosphate buffer.

-

Incubate at 37°C for 5 minutes. Reason: Allows substrate to bind to the enzyme active site before reaction initiation.

-

-

Initiation:

-

Add NADPH generating system to start the reaction.

-

Control: Prepare a parallel sample adding buffer instead of NADPH (Negative Control).

-

-

Reaction Phase:

-

Incubate at 37°C with gentle shaking for 30–60 minutes.

-

-

Termination (Quenching):

-

Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS) in a 1:3 ratio (Sample:ACN).

-

Reason: Precipitates proteins and stops metabolic activity immediately.

-

-

Preparation for Analysis:

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to LC-MS vials.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the generation and isolation of Rupatadine N-oxide from liver microsomes.

Part 4: Analytical Characterization

Mass Spectrometry Parameters

To positively identify Rupatadine N-oxide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

| Parameter | Setting / Value | Notes |

| Ionization Mode | ESI Positive (+) | Nitrogen centers protonate readily. |

| Parent Ion (Rupatadine) | m/z 416.2 | Monoisotopic mass of Rupatadine. |

| Target Ion (N-oxide) | m/z 432.2 | Shift of +16 Da (Oxygen). |

| Key Fragment | Loss of -16 Da or -17 Da | Characteristic of N-oxides (loss of oxygen or OH radical). |

| Retention Time | Earlier than Parent | N-oxides are more polar than the parent drug. |

Data Interpretation

When analyzing the MS/MS spectrum:

-

Mass Shift: Look for the peak at m/z 432.

-

Fragmentation: N-oxides often undergo deoxygenation in the source or collision cell. A high abundance of the product ion corresponding to the parent drug (m/z 416) within the fragmentation spectrum of the m/z 432 precursor is a strong indicator of an N-oxide structure.

Part 5: Clinical and Toxicological Relevance

Activity Profile

Unlike Desloratadine (the major active metabolite), Rupatadine N-oxide is generally considered a minor metabolite or a degradation product.

-

Activity: N-oxides of antihistamines typically exhibit reduced receptor binding affinity compared to the parent amine due to the steric and electronic changes at the nitrogen center.

-

MIST Guidelines: In drug safety testing (Metabolites in Safety Testing), unless the N-oxide is disproportionately present in human plasma compared to toxicological species, it is usually categorized as a standard oxidative metabolite.

Drug-Drug Interactions (DDI)

Since the formation is CYP3A4-dependent:

-

Inhibitors: Co-administration with Ketoconazole or Erythromycin (strong CYP3A4 inhibitors) will suppress N-oxide formation, potentially increasing parent Rupatadine levels.

-

Inducers: Rifampicin may increase the clearance of Rupatadine via this and other oxidative pathways.

References

-

Mullol, J., et al. (2008).[6] Rupatadine in allergic rhinitis and chronic urticaria. Allergy. Available at: [Link]

-

Amer, M. M., et al. (2023).[9] Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study. Journal of Separation Science. Available at: [Link]

-

Therapeutic Goods Administration (TGA). (2011). Australian Public Assessment Report for Rupatadine. Available at: [Link]

-

Health Canada. (2025). Product Monograph: pms-RUPATADINE. Available at: [Link]

-

PubChem. (n.d.). Rupatadine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Review paper Rupatadine: a novel second-generation antihistamine [termedia.pl]

- 9. researchgate.net [researchgate.net]

Difference between Rupatadine N-oxide and Desloratadine

Differentiation, Origins, and Analytical Characterization

Executive Summary

In the development and quality control of Rupatadine Fumarate formulations, distinguishing between its active metabolites and oxidative degradants is critical for establishing safety and efficacy.[1]

This guide delineates the technical differences between Desloratadine (the primary pharmacologically active metabolite) and Rupatadine N-oxide (a critical oxidative impurity).[1][2] While both share the tricyclic benzocyclohepta-pyridine core, their origins, regulatory status, and analytical signatures diverge significantly.[1][2]

| Feature | Desloratadine | Rupatadine N-oxide |

| Role | Active Metabolite (In Vivo) | Impurity / Degradant (In Vitro) |

| Origin | Hepatic Metabolism (CYP3A4) | Oxidative Stress (Storage/Synthesis) |

| Molecular Weight | 310.82 g/mol | 431.96 g/mol |

| Structural Change | Loss of pyridinyl-methyl side chain | Oxidation of pyridine nitrogen |

| Regulatory Status | Active Pharmaceutical Ingredient (API) | Impurity (ICH Q3B limits apply) |

Molecular Architecture & Mechanistic Origins[2]

Structural Relationship

Rupatadine is a dual antagonist (H1 Histamine and PAF receptors).[3][4][5] Its structure consists of a tricyclic core (derived from Desloratadine) linked to a lutidinyl (methylpyridine) group.[2]

-

Desloratadine: Formed when the lutidinyl-methyl group is cleaved from the piperidine nitrogen.[1][2] This exposes the secondary amine, which is essential for its specific binding profile.

-

Rupatadine N-oxide: Formed when the nitrogen atom on the lutidinyl (pyridine) ring undergoes oxidation.[1][2] The carbon skeleton remains intact, but the polarity and basicity of the molecule are altered.

Pathway Visualization

The following diagram illustrates the divergent pathways transforming the parent molecule into either a potent metabolite or a stability-limiting impurity.[1][2]

Figure 1: Divergent pathways of Rupatadine transformation. Green indicates the metabolic activation pathway; Red indicates the oxidative degradation pathway.

Analytical Differentiation (Protocol)

Distinguishing these species requires robust chromatography and mass spectrometry due to the structural similarity of the tricyclic core.

Mass Spectrometry Signatures

Mass spectrometry provides the most definitive identification.

| Compound | Molecular Formula | Precursor Ion [M+H]+ | Key Fragment Ions (MS/MS) |

| Rupatadine | C26H26ClN3 | 416.2 | 311 (Desloratadine core), 282 |

| Desloratadine | C19H19ClN2 | 311.1 | 259, 230 (Loss of piperidine ring fragments) |

| Rupatadine N-oxide | C26H26ClN3O | 432.2 | 416 (Loss of oxygen), 311 (Core) |

Differentiation Logic:

-

Mass Shift: N-oxide shows a +16 Da shift relative to Rupatadine.[2] Desloratadine shows a -105 Da shift.[2]

-

Fragmentation: The N-oxide often shows a characteristic loss of 16 Da (oxygen) in the source or MS2, reverting to the parent ion mass (416).[1][2]

Chromatographic Separation Protocol (HPLC)

The N-oxide is significantly more polar than the parent Rupatadine due to the N-O bond, leading to earlier elution in Reverse Phase (RP) systems.[1][2] Desloratadine, being a secondary amine, often elutes earlier than Rupatadine but its position relative to the N-oxide depends on pH.[2]

Methodology: Stability-Indicating RP-HPLC

-

Objective: Separate Parent, Desloratadine, and N-oxide.[1][2]

-

Column: C18 (e.g., Hypersil ODS or equivalent), 150 x 4.6 mm, 5 µm.[1]

-

Mobile Phase:

-

Detection: UV at 245 nm (Isosbestic point or absorption max for the tricyclic system).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve Rupatadine Fumarate sample in Mobile Phase.

-

Stress Testing (Validation): To confirm N-oxide retention time, treat a small aliquot of Rupatadine standard with 3% H2O2 for 2 hours at 60°C. This forces the formation of the N-oxide.[2]

-

Injection: Inject 20 µL.

-

Elution Order (Typical RP-C18):

Regulatory & Safety Implications

Desloratadine (The Metabolite)[1][2][5]

-

Status: Desloratadine is a known active metabolite and a marketed drug in its own right.

-

Safety: Its safety profile is well-characterized.[1][2] In the context of Rupatadine administration, the formation of Desloratadine is expected and contributes to the therapeutic effect (long duration of action).[1][3]

-

Control: It is monitored in pharmacokinetic (PK) studies but is not considered an "impurity" in the drug product unless it forms via hydrolysis in the bottle (which is rare for this structure).

Rupatadine N-oxide (The Impurity)[1][2]

-

Status: Classified as a degradation product or process impurity.[1]

-

Thresholds: Must be controlled according to ICH Q3B(R2) guidelines.

-

Toxicity: N-oxides can sometimes be metabolites (e.g., in urine), but in the drug product, they represent a loss of potency and a potential safety risk if levels are uncontrolled.[1][2]

References

-

Metabolism & Pharmacokinetics

-

Analytical Method (Stability Indicating)

-

Impurity Standards & Structure

-

Regulatory Guidelines

Sources

- 1. Rupatadine - Wikipedia [en.wikipedia.org]

- 2. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orlpedia.gr [orlpedia.gr]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Rupatadine | Sigma-Aldrich [sigmaaldrich.com]

- 9. A direct comparison of efficacy between desloratadine and rupatadine in seasonal allergic rhinoconjunctivitis: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]

- 11. Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rupatadine N-Oxide ([1,2-b]Pyridine N-Oxide) | Axios Research [axios-research.com]

- 13. veeprho.com [veeprho.com]

Methodological & Application

Application Note: A Stability-Indicating Gradient Elution Method for the Analysis of Rupatadine and its Impurities by RP-HPLC

Introduction: The Imperative of Purity in Rupatadine Formulations

Rupatadine is a second-generation, non-sedating antihistamine that also exhibits potent anti-platelet activating factor (PAF) activity.[1] It is widely prescribed for the symptomatic treatment of allergic rhinitis and chronic urticaria. The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of the active pharmaceutical ingredient (API). The presence of impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients, can potentially compromise the safety and efficacy of the final drug product.

Therefore, a robust, sensitive, and specific analytical method is paramount for the identification and quantification of Rupatadine and its potential process-related and degradation impurities. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method employing a gradient elution profile. The described method is designed to resolve Rupatadine from its known and potential unknown impurities, ensuring the quality and consistency of Rupatadine in bulk drug and pharmaceutical dosage forms. The validation of such methods is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Method Rationale: Designing a Separation Strategy for Rupatadine and its Impurities

The successful separation of a primary compound from its closely related impurities by HPLC is dependent on the careful selection of chromatographic parameters. A gradient elution, where the mobile phase composition is altered during the chromatographic run, is often necessary to achieve optimal separation of compounds with a range of polarities in a reasonable timeframe.

2.1. Stationary Phase Selection: A C18 column, such as a Hypersil BDS (150 x 4.6 mm, 5 µm), is a common and effective choice for the separation of moderately polar compounds like Rupatadine and its impurities.[4][5] The C18 stationary phase provides the necessary hydrophobicity to retain the analytes, allowing for their differential partitioning as the mobile phase composition changes.

2.2. Mobile Phase and Gradient Elution: The mobile phase consists of a buffer and an organic modifier. An acetate buffer at a pH of 6.0 provides good peak shape for the basic Rupatadine molecule and helps to control the ionization state of the analytes.[4][5] Methanol is employed as the organic modifier. A gradient elution, starting with a higher proportion of the aqueous buffer and gradually increasing the concentration of methanol, allows for the elution of more polar impurities early in the run, while providing sufficient organic strength to elute the less polar Rupatadine and other hydrophobic impurities later, all with good resolution and within a practical analysis time.[4][5] This approach is superior to an isocratic elution, which might either fail to retain early-eluting impurities or excessively prolong the retention of late-eluting ones.

2.3. Detection: A photodiode array (PDA) detector is utilized, with a detection wavelength of 264 nm selected for monitoring the elution of Rupatadine and its impurities, as this wavelength provides adequate sensitivity for all compounds of interest.[4][5]

Known Impurities of Rupatadine

The manufacturing process of Rupatadine can lead to the formation of several process-related impurities. Additionally, the drug substance can degrade under various stress conditions. Some of the key known impurities include:

-

Rupatadine Impurity A: A quaternary ammonium compound that can form during the synthesis.

-

Rupatadine Impurity B (Desloratadine): A key starting material and a known metabolite of Rupatadine.[3][6]

-

Other Process-Related Impurities: These can include dimeric impurities and byproducts from side reactions during synthesis.[7]

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are crucial to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[4][8] Rupatadine has been shown to be particularly susceptible to oxidative degradation.[4][9]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of Rupatadine and its impurities using the developed gradient RP-HPLC method.

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

-

Column: Hypersil BDS C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).

-

Reagents:

-

Rupatadine Fumarate Reference Standard

-

Methanol (HPLC grade)

-

Acetic Acid (AR grade)

-

Ammonium Acetate (AR grade)

-

Water (HPLC grade)

-

-

Glassware: Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions

-

Buffer Preparation (Acetate Buffer, pH 6.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to a concentration of 10 mM. Adjust the pH to 6.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase A: Acetate Buffer, pH 6.0.

-

Mobile Phase B: Methanol.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a suitable diluent.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Rupatadine Fumarate Reference Standard in the diluent to obtain a final concentration of approximately 100 µg/mL.

-

Sample Solution Preparation: For the analysis of a tablet dosage form, grind a suitable number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of Rupatadine and transfer it to a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | Hypersil BDS C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate Buffer, pH 6.0 |

| Mobile Phase B | Methanol |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 264 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Table 1: Chromatographic Conditions for the Analysis of Rupatadine and its Impurities.[4][5]

Gradient Elution Profile

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 5.0 | 40 | 60 |

| 10.0 | 20 | 80 |

| 12.0 | 70 | 30 |

| 15.0 | 70 | 30 |

Table 2: Gradient Elution Program.

Method Validation and System Suitability

The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[10]

System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as theoretical plates, tailing factor, and the relative standard deviation (RSD) of the peak area and retention time.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of Rupatadine impurities.

Figure 1: Workflow for Rupatadine Impurity Profiling by RP-HPLC.

Logical Relationship in Method Development

The development of a robust HPLC method involves a logical progression of optimizing various parameters to achieve the desired separation.

Figure 2: Decision Pathway for HPLC Method Development.

Conclusion

The gradient RP-HPLC method described in this application note is a robust and reliable tool for the quality control of Rupatadine in both bulk drug substance and finished pharmaceutical products. The method is stability-indicating, capable of separating the main active ingredient from its process-related impurities and degradation products. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, contributing to the overall safety and efficacy of Rupatadine formulations.

References

-

Trivedi, H. K., & Patel, M. C. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 80(4), 889–902. [Link]

-

Trivedi, H. K., & Patel, M. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. ResearchGate. [Link]

-

Shirkhedkar, A. A., et al. (2010). Development and validation of a stability-indicating HPTLC method for analysis of rupatadine fumarate in the bulk drug and tablets. Journal of Planar Chromatography – Modern TLC, 23(6), 423-428. [Link]

-

Ijaz, A., et al. (2022). Validation of an RP-HPLC Method to Determine Rupatadine as a Fumarate in Pharmaceutical Dosage Form. UMT Journals. [Link]

-

Trivedi, H. K., et al. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. PMC. [Link]

- Patel, Y., et al. (2015). An improved process for the preparation of Rupatadine Fumarate.

-

United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Rupatadine for system suitability CRS. EDQM - Council of Europe. [Link]

-

Global Substance Registration System. RUPATADINE FUMARAT. GSRS. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

Der Pharma Chemica. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. Der Pharma Chemica. [Link]

-

Apotex Inc. (2021). APO-RUPATADINE Product Monograph. [Link]

-

AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

Pharmaffiliates. (n.d.). Rupatadine Fumarate - Impurity B. [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

-

PubChem. Rupatadine. National Center for Biotechnology Information. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. watson-int.com [watson-int.com]

- 4. heteroletters.org [heteroletters.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. EP2824103A1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Rupatadine - Wikipedia [en.wikipedia.org]

Application Note: Solvent Solubility & Handling of Rupatadine N-oxide in DMSO vs. Methanol

Abstract & Technical Scope

Rupatadine N-oxide (CAS: N/A for specific salt, typically identified as Rupatadine Impurity 3 or Oxidation Product) is the primary oxidative metabolite and degradation product of the antihistamine Rupatadine.[1] Structurally, the introduction of the N-oxide moiety at the piperidine nitrogen significantly alters the physicochemical profile compared to the parent Rupatadine free base or fumarate salt.

This guide provides a definitive protocol for solubilizing Rupatadine N-oxide in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . It addresses the critical decision-making process for solvent selection based on downstream applications—specifically distinguishing between biological assays (receptor binding/toxicity) and analytical quantification (HPLC/LC-MS).

Chemical Properties & Solubility Profile[2][3][4][5]

Understanding the structural shift is vital for solubility prediction. Rupatadine is a lipophilic drug (LogP ~4-5), typically supplied as a fumarate salt to improve aqueous solubility. The N-oxide variant introduces a coordinate covalent N–O bond, creating a dipole that increases polarity and hydrogen bond acceptance capability.

Comparative Solubility Matrix

| Feature | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Solubility Potential | High (Recommended for Stock) | Moderate to High (Recommended for Analytical) |

| Estimated Saturation | > 10 mg/mL (20 mM) | ~1–5 mg/mL (Dependent on temp) |

| Mechanism | Dipolar aprotic interaction; solvates both the hydrophobic tricyclic ring and the polar N-oxide. | Protic solvent; stabilizes the N-oxide oxygen via hydrogen bonding. |

| Primary Application | Biological Assays, Long-term Stock Storage (-20°C).[2][3] | HPLC/LC-MS Standard Preparation, Dilutions. |

| Volatility | Low (Difficult to remove). | High (Easy to evaporate/concentrate). |

| Stability Risk | Low (Inert environment). | Low (Avoid acidic methanol to prevent potential reduction/rearrangement). |

Critical Insight: While DMSO offers the highest solubilizing power, it is unsuitable for direct LC-MS injection in large volumes due to signal suppression and peak broadening. Methanol is the preferred carrier for analytical instrumentation.

Protocol: Preparation of Stock Solutions

Materials Required[3][5][6][7][8][9][10][11][12][13][14]

-

Analyte: Rupatadine N-oxide Reference Standard (typically >95% purity).

-

Solvents:

-

DMSO: Anhydrous, ≥99.9% (Cell Culture Grade for bio-assays).

-

Methanol: LC-MS Grade.

-

-

Equipment: Vortex mixer, Sonicator (bath type), Amber glass vials (silanized preferred).

Workflow Diagram (Decision Tree)

Figure 1: Decision matrix for solvent selection and solubilization workflow for Rupatadine N-oxide.

Method A: High-Concentration Stock in DMSO (10 mM)

Best for: Cellular assays, spiking experiments, and long-term library storage.

-

Calculate: Determine the mass required. For Rupatadine N-oxide (MW ≈ 432 g/mol ), 4.32 mg is required for 1 mL of 10 mM solution.

-

Weigh: Accurately weigh the solid into a sterile amber glass vial.

-

Note: N-oxides can be hygroscopic. Minimize air exposure.[4]

-

-

Add Solvent: Add the calculated volume of anhydrous DMSO.

-

Wet & Dissolve: Allow the solvent to sit for 1 minute to wet the powder. Vortex vigorously for 30 seconds.

-

Sonication: If particles persist, sonicate in a water bath at ambient temperature for 1–2 minutes.

-

Caution: Do not allow the water bath temperature to exceed 40°C. Thermal stress can induce deoxygenation or rearrangement.

-

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Method B: Analytical Stock in Methanol (1 mg/mL)

Best for: HPLC method development, impurity profiling, and LC-MS calibration.

-

Weigh: Weigh ~1–2 mg of Rupatadine N-oxide into a volumetric flask or HPLC vial.

-

Add Solvent: Add Methanol (LC-MS grade) to 50% of the target volume.

-

Agitate: Vortex for 30 seconds. The compound should dissolve more rapidly than in DMSO due to lower viscosity, though total solubility is lower.

-

Dilute to Volume: Add Methanol to the final volume marker.

-

Filter (Optional): If used for UPLC/UHPLC, filter through a 0.2 µm PTFE or Nylon syringe filter.

-

Validation: Ensure the filter membrane does not bind the N-oxide (Nylon is generally safe for polar amines).

-

Stability & Troubleshooting

Stability Considerations

Rupatadine N-oxide is an oxidative degradation product; however, it is not indefinitely stable.

-

Photostability: Like the parent Rupatadine (containing a pyridine and tricyclic ring), the N-oxide is light-sensitive. Always use amber glassware.

-

Thermal Stability: Avoid temperatures >40°C. N-oxides can undergo Cope elimination (if beta-hydrogens are present and geometry allows) or Meisenheimer rearrangement under extreme thermal stress, though this is less common in this specific rigid tricyclic structure.

-

Chemical Stability: Avoid strong reducing agents (e.g., metabisulfites in buffers) which can reduce the N-oxide back to Rupatadine.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Particulates after sonication | Saturation limit reached. | Add solvent to reduce concentration by 50%. |

| Gel formation in DMSO | High concentration + moisture absorption. | Use fresh, anhydrous DMSO. Warm gently to 37°C. |

| Peak splitting in HPLC | Solvent mismatch (DMSO injection). | If stock is DMSO, dilute at least 1:10 with Mobile Phase Initial Conditions before injection. |

| Degradation (Parent peak appears) | Reduction or thermal stress. | Check storage temp. Ensure no reducing agents in solvent/buffer. |

References

-

PubChem. Rupatadine Compound Summary (CID 133017). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

-

TGA (Therapeutic Goods Administration). Australian Public Assessment Report for Rupatadine. Department of Health. Available at: [Link] (Accessed Feb 2026).

Sources

Application Note: Targeted Synthesis of Rupatadine N-oxide Impurities using m-CPBA

Abstract & Strategic Context

In the development of Rupatadine—a dual histamine H1 and platelet-activating factor (PAF) receptor antagonist—the identification and synthesis of oxidative metabolites are critical for Quality Control (QC) and Pharmacokinetic (PK) studies.[1] Rupatadine contains three nitrogen centers: a tricyclic pyridine, a side-chain pyridine, and a central piperidine.[1]

Oxidative stress, both in vivo (CYP450 metabolism) and in vitro (forced degradation), leads to the formation of N-oxides.[1] This guide details the protocol for synthesizing Rupatadine N-oxides using meta-Chloroperoxybenzoic acid (m-CPBA).[1]

Critical Distinction:

-

Impurity A (Piperidine N-oxide): The kinetic product formed at the most nucleophilic aliphatic nitrogen.[1]

-

Impurity B (Pyridine N-oxide): The thermodynamic product or result of over-oxidation, occurring at the aromatic pyridine nitrogen.[1]

This protocol focuses on the controlled synthesis of the Piperidine N-oxide (the primary oxidative impurity) with notes on driving the reaction toward the Pyridine N-oxide.

Scientific Foundation: Mechanism & Selectivity[1]

The Electrophilic Oxidation Mechanism

The reaction proceeds via the "Butterfly Mechanism," a concerted transition state where the peroxy acid oxygen is transferred to the amine lone pair.

-

Nucleophilic Attack: The lone pair of the Rupatadine nitrogen attacks the electrophilic oxygen of the m-CPBA peroxy bond.[1]

-

Proton Transfer: Simultaneously, the proton on the peroxy acid is transferred to the carbonyl oxygen, cleaving the weak O-O bond.[1][2]

-

Byproduct Formation: The leaving group is m-chlorobenzoic acid (m-CBA).[1]

Regioselectivity: The Challenge

Rupatadine presents a regioselectivity challenge due to its multiple basic sites.[1]

-

Site 1: Piperidine Nitrogen (pKa ~9-10): Most Reactive. This is an aliphatic tertiary amine with a localized lone pair, making it the primary target for electrophilic attack.[1]

-

Site 2: Side-chain Pyridine Nitrogen (pKa ~5): Moderately Reactive. The lone pair is in an sp2 orbital perpendicular to the pi system, but the aromatic ring decreases electron density compared to the piperidine.[1]

-

Site 3: Tricyclic Pyridine Nitrogen: Least Reactive. Sterically hindered and electronically deficient due to the fused ring system.[1]

Expert Insight: To selectively synthesize the Piperidine N-oxide, strict stoichiometric control (1.0 - 1.1 equivalents) and low temperatures (-10°C to 0°C) are required.[1] Excess reagent or higher temperatures will yield mixtures of Piperidine N-oxide, Pyridine N-oxide, and Bis-N-oxides.[1]

Visualization of Reaction Pathways[3]

The following diagram illustrates the competitive oxidation pathways and the critical decision points for selectivity.

Caption: Reaction pathway showing the kinetic preference for Piperidine N-oxide vs. Pyridine N-oxide.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Rupatadine Fumarate | >98% Purity | Starting Material (Must be free-based) |

| m-CPBA | 70-77% (balance water/acid) | Oxidizing Agent |

| Dichloromethane (DCM) | Anhydrous, HPLC Grade | Solvent |

| Sodium Bicarbonate | Saturated Aqueous Sol.[1] | Neutralization of m-CBA |

| Sodium Thiosulfate | 10% Aqueous Sol.[1] | Quenching Peroxides |

Step-by-Step Methodology

Phase 1: Free-Basing (Crucial Pre-step)

Rupatadine is supplied as a fumarate salt.[1][3] The salt form deactivates the amine lone pair, inhibiting oxidation.

-

Dissolve Rupatadine Fumarate (1.0 g) in DCM (20 mL).

-

Wash with saturated NaHCO3 (2 x 10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.[1]

-

Result: Rupatadine Free Base (Oil/Foam).

Phase 2: Controlled Oxidation (Targeting Piperidine N-oxide)[1]

-

Setup: Dissolve Rupatadine Free Base (1.0 eq) in DCM (10 mL/g) in a round-bottom flask under Nitrogen atmosphere.

-

Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Causality: Low temperature suppresses the oxidation of the less reactive pyridine nitrogen.

-

Addition: Dissolve m-CPBA (1.05 eq) in DCM (5 mL). Add this solution dropwise over 20 minutes.

-

Note: Commercial m-CPBA is often ~70-75%.[1] Calculate stoichiometry based on active oxygen content.

-

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Mobile Phase: DCM/MeOH 9:1).[1] The N-oxide will appear more polar (lower Rf) than the starting material.[1]

-

Quenching: Once starting material is consumed (<5%), add 10% Na2S2O3 (Sodium Thiosulfate) solution (5 mL) to quench unreacted peroxides.[1] Stir vigorously for 10 mins.

Phase 3: Workup & Purification (Removal of m-CBA)

The major byproduct, m-chlorobenzoic acid (m-CBA), is difficult to remove from polar N-oxides.[1]

-

Basic Wash: Transfer mixture to a separatory funnel.[1] Wash with saturated NaHCO3 (3 x 15 mL) .[1]

-

Drying: Combine organic layers, dry over Na2SO4, and evaporate under reduced pressure (keep bath < 40°C to prevent Cope elimination).

-

Chromatography: Purify via Flash Column Chromatography.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common synthetic pitfalls.

Caption: Decision logic for reaction monitoring and course correction.

Characterization Criteria

To validate the synthesis, compare the NMR shifts of the protons adjacent to the nitrogen.

| Feature | Rupatadine (Parent) | Rupatadine N-oxide (Target) |

| Piperidine | ||

| Pyridine CH (Sidechain) | ||

| Mass Spectrometry (ESI+) | [M+H]+ = 416.2 | [M+H]+ = 432.2 (+16 Da) |

Self-Validation Check: If the Pyridine ring protons shift significantly downfield (>0.4 ppm) while Piperidine protons remain constant, you have synthesized the Pyridine N-oxide (Impurity B) , likely due to excess oxidant or higher temperatures.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133017, Rupatadine. Retrieved from [Link]

-

Veeprho Laboratories. Rupatadine N-Oxide Impurity 1 Structure and Data. Retrieved from [Link]

-

Master Organic Chemistry. m-CPBA (meta-Chloroperoxybenzoic acid) Reagent Guide. Retrieved from [Link]

-

Organic Chemistry Portal. Oxidation of Amines to N-Oxides using m-CPBA. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Rupatadine & N-Oxide Resolution

This guide serves as a specialized technical support resource for researchers and analytical scientists working with Rupatadine Fumarate and its impurities. It focuses specifically on the chromatographic resolution of Rupatadine from its oxidative degradant, Rupatadine N-oxide.

Understanding the Chemistry (The "Why")

Q: Why do Rupatadine and its N-oxide impurity tend to co-elute or show poor resolution?

A: The separation challenge stems from the structural similarity and the specific ionization behavior of the piperidine ring.

-

Rupatadine: Contains a tertiary piperidine nitrogen with a pKa of approximately 6.75 [1]. It behaves as a cation at acidic pH and a neutral base at alkaline pH.

-

Rupatadine N-oxide: Formed by the oxidation of the piperidine nitrogen. This creates a highly polar N-O dipole. Crucially, the pKa of a tertiary amine N-oxide is typically around 4.5 .

The Conflict: At the commonly used low pH (pH 2.0–3.0), both the parent drug (protonated amine) and the N-oxide (protonated on the oxygen) are cationic and highly polar. This convergence in physicochemical state minimizes the selectivity difference, leading to co-elution. To improve resolution, you must exploit the "Ionization Window" between pH 4.5 and 7.0, where the N-oxide deprotonates to a neutral dipole while the parent drug remains largely cationic.

Q: Which N-oxide isomer is the primary concern?

A: Rupatadine contains two potential oxidation sites: the pyridine ring and the piperidine ring. The Piperidine N-oxide is the predominant oxidative impurity due to the higher electron density and accessibility of the aliphatic tertiary amine compared to the aromatic pyridine nitrogen [2].

Method Development & Optimization (The "How")

Phase 1: Mobile Phase Engineering

Q: What is the optimal pH for separating Rupatadine from its N-oxide?

A: We recommend a mobile phase pH of 5.5 – 6.0 .

-

Mechanism: At pH 6.0, the N-oxide (pKa ~4.5) is >95% in its neutral (zwitterionic) form, increasing its retention on a C18 column relative to a fully protonated state. Rupatadine (pKa ~6.75) is still predominantly protonated (~85%), maintaining solubility but beginning to show hydrophobic retention. This differential ionization maximizes selectivity (

).

Q: Which buffer and organic modifier should I use?

A:

-

Buffer: Acetate buffers (Ammonium Acetate or Sodium Acetate) are ideal for the pH 4.0–6.0 range. Phosphate buffers are effective but incompatible with LC-MS.

-

Modifier: Methanol is preferred over Acetonitrile. Methanol involves hydrogen bonding interactions that often provide better selectivity for polar N-oxide moieties compared to the dipole-dipole interactions of Acetonitrile.

Phase 2: Column Selection

Q: My C18 column shows peak tailing for the N-oxide. What should I change?

A: N-oxides are strong hydrogen bond acceptors. On standard silica-based C18 columns, they interact with residual silanols, causing severe tailing.

-

Solution: Switch to a Polar-Embedded group column (e.g., amide or carbamate embedded) or a "Hybrid" particle column (e.g., C18 with charged surface hybrid technology). These phases shield silanols and provide a unique selectivity for polarizable groups like N-oxides.

Validated Reference Protocol

If you are starting from scratch or experiencing failure with a low pH method, adopt this protocol as your baseline. This method utilizes the ionization difference strategy.

| Parameter | Specification |

| Column | C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate, adjusted to pH 6.0 with Acetic Acid |

| Mobile Phase B | Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Avoid high temps >40°C as N-oxides are thermally unstable) |

| Detection | UV @ 264 nm (Isosbestic point region/maxima for Rupatadine) |

| Injection Vol | 10 µL |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 21.0 | 70 | 30 |

| 25.0 | 70 | 30 |

Troubleshooting Guide

Issue: N-oxide peak is splitting or broadening.

-

Cause: Thermal degradation inside the column. N-oxides can undergo Cope elimination or reduction at high temperatures.

-

Fix: Lower column temperature to 25°C or 30°C. Ensure the sample tray is cooled to 4°C.

Issue: Retention time of Rupatadine drifts, but N-oxide is stable.

-

Cause: pH instability. Rupatadine is sensitive to pH changes near its pKa (6.75). A shift of 0.1 pH units can significantly alter its ionization and retention.

-

Fix: Use a higher capacity buffer (e.g., 20-25 mM) and ensure precise pH adjustment of the aqueous phase before adding organic solvent.

Issue: "Ghost" peaks appearing after the main peak.

-

Cause: N-oxide reverting to parent amine in the ion source (if MS detection) or on-column degradation.

-

Fix: Verify peak purity using a Diode Array Detector (DAD). The N-oxide spectrum is usually similar to the parent but may show a hypsochromic shift (blue shift) due to the loss of the lone pair participation in the chromophore.

Visualizations

Workflow: Optimization Logic for N-Oxide Separation

Caption: Decision tree for optimizing HPLC resolution between Rupatadine and its N-oxide impurity.

Mechanism: pH-Dependent Selectivity

Caption: Impact of pH on the ionization states of Rupatadine and its N-oxide, driving separation.

References

-

Choudekar, R. L., Mahajan, M. P., & Sawant, S. D. (2012).[1][2] Validated RP-HPLC Method for the Estimation of Rupatadine fumarate in Bulk and Tablet Dosage Form.[1][2][3] Der Pharma Chemica, 4(3), 1047-1053.

-

Panchal, H. J., & Suhagia, B. N. (2015). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 83(1), 89–102.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 133017, Rupatadine. PubChem.

Sources

Technical Support Center: Rupatadine N-oxide Analysis

Topic: Troubleshooting Peak Tailing for Rupatadine N-oxide Ticket ID: RUP-NOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Diagnostic Triage

User Issue: Significant peak tailing (

Root Cause Analysis: Rupatadine N-oxide presents a "perfect storm" for chromatographic tailing due to two distinct physicochemical mechanisms:

-

Silanol Interactions (Chemical): Rupatadine is a tri-basic molecule with pKa values of 3.45, 4.72, and 6.75 . The N-oxide moiety increases polarity but retains basic character. At typical acidic pH (2.0–4.0), the molecule is positively charged and interacts strongly with residual silanols on the silica surface.

-

Thermal Instability (Physical): N-oxides are thermally labile. If the column oven or inlet temperature is too high, on-column degradation (de-oxygenation) occurs, creating a "smeared" peak that mimics tailing but is actually a reaction profile.

Interactive Troubleshooting Logic

Before modifying your method, use this logic flow to isolate the variable.

Figure 1: Systematic triage workflow for isolating the cause of Rupatadine N-oxide peak tailing.

Deep Dive: The Science of the Tailing

Mechanism A: The "Silanol Trap"

Rupatadine contains a pyridine ring and a piperidine ring. The N-oxide is formed at the piperidine nitrogen, but the molecule remains basic.

-

The Problem: Traditional silica columns have acidic silanol groups (

, pKa ~3.5–4.5). -

The Interaction: At pH 3.0, Rupatadine N-oxide is protonated (

). The silanols are partially ionized (

Mechanism B: Thermal De-oxygenation

N-oxides possess a coordinate covalent bond (

-

The Problem: High temperatures provide the activation energy for the N-oxide to revert to the parent amine (Rupatadine) or undergo Cope elimination.

-

The Symptom: This is not true chromatographic tailing. It is a reaction band . As the N-oxide travels down the column, it continuously generates a small amount of parent drug, which elutes at a different time, bridging the gap between the two peaks and creating a "tail."

Solutions & Protocols

Protocol 1: Mobile Phase Optimization (Silanol Blocking)

Objective: Mask active silanol sites to prevent amine interaction.

| Parameter | Recommendation | Scientific Rationale |

| Buffer Modifier | 0.1% Triethylamine (TEA) | TEA is a strong base that competes for silanol sites, effectively "capping" them dynamically . |

| pH Selection | pH 3.0 ± 0.2 | Maintains Rupatadine in a consistent ionization state while suppressing silanol ionization (keeping Si-OH protonated). |

| Buffer Type | Phosphate or Acetate | Phosphate offers better buffering capacity at low pH than acetate, preventing local pH shifts inside the pore. |

Step-by-Step Implementation:

-

Prepare 20mM Potassium Dihydrogen Phosphate (

). -

Add 1.0 mL of Triethylamine (TEA) per liter of buffer.

-

Adjust pH to 3.0 after adding TEA (TEA will raise the pH significantly). Use Orthophosphoric acid.[1][2]

-

Filter through 0.22 µm nylon filter.

Protocol 2: Thermal Stabilization

Objective: Prevent on-column degradation of the N-oxide.

-

Set Column Oven: 25°C or 30°C. Do not exceed 40°C.

-

Sample Tray: Maintain at 4°C if possible to prevent pre-injection degradation.

-

Validation: Inject the standard at 25°C and 45°C. If the tailing factor (

) increases significantly at the higher temperature, the issue is thermal instability, not chemistry.

Protocol 3: Column Selection Strategy

If mobile phase adjustments fail, the stationary phase is likely the culprit.

| Column Type | Suitability | Why? |

| Standard C18 (End-capped) | Moderate | Standard end-capping may not cover all silanols. |

| Hybrid Particle (e.g., BEH C18) | High | Ethylene-bridged hybrid particles have fewer surface silanols and higher pH stability. |

| Polar Embedded (e.g., Amide/Carbamate) | High | The embedded polar group shields the silanols and provides a water layer, reducing basic interactions. |

Frequently Asked Questions (FAQs)

Q: Can I use high pH (pH > 9) to eliminate tailing? A: Theoretically, yes. At pH > 9, Rupatadine (pKa ~6.75) would be deprotonated (neutral), eliminating the electrostatic interaction with silanols. However , N-oxides are polar and may elute too quickly (near void volume) at high pH. Furthermore, you must use a column rated for high pH (e.g., Hybrid/Polymer) to avoid dissolving the silica matrix .

Q: My Rupatadine peak is sharp, but the N-oxide tails. Why? A: This confirms the issue is likely thermal . The N-oxide is chemically distinct and thermally fragile. If it were a silanol issue, the parent Rupatadine (also a base) would likely show some tailing as well. Lower the temperature immediately.

Q: What is the acceptance criterion for the Tailing Factor?

A: According to USP <621>, a tailing factor (

References

-

ResearchGate. Ionization profile of rupatadine. Available at: [Link]

-

Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]

-

Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Available at: [Link]

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

-

Der Pharma Chemica. Validated RP-HPLC Method for the Estimation of Rupatadine fumarate. Available at: [Link]

Sources

Technical Support Center: A Guide to Preventing Oxidative Degradation of Rupatadine Standards

Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who work with Rupatadine reference standards. Our goal is to provide you with a comprehensive understanding of why Rupatadine is susceptible to oxidative degradation and to offer field-proven, actionable strategies to ensure the integrity of your standards. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions users encounter when working with Rupatadine standards.

Q1: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing my Rupatadine standard. Could this be degradation?

A: Yes, this is a classic sign of degradation. Rupatadine is known to be highly susceptible to oxidative stress, which can lead to the formation of various degradation products.[1][2] These products will appear as new, often smaller, peaks in your chromatogram, while the peak area of the parent Rupatadine may decrease. It is crucial to use a validated, stability-indicating analytical method that can resolve Rupatadine from its potential degradants, such as Desloratadine, which is a known impurity and degradant.[3][4]

Q2: What is oxidative degradation, and why is Rupatadine particularly vulnerable?

A: Oxidative degradation is a chemical process involving the loss of electrons from a molecule, often initiated by oxygen, peroxides, or metal ions.[5] The Rupatadine molecule contains several functional groups that are prone to oxidation. These include:

-

A Tertiary Amine: The nitrogen atom in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.

-

Electron-Rich Aromatic Rings: The pyridine and benzocyclohepta ring systems can be attacked by electrophilic oxygen species.

-

Alkyl Bridge: The carbon atoms adjacent to the nitrogen and aromatic systems can also be sites of oxidation.

The metabolism of Rupatadine in the body is primarily mediated by oxidative pathways (specifically by CYP3A4 enzymes), which highlights the molecule's inherent susceptibility to this type of chemical transformation.[6]

Q3: I suspect my Rupatadine standard is degraded. What are the immediate troubleshooting steps?

A: If you suspect degradation, a systematic approach is necessary to pinpoint the cause. The following logical workflow will help you diagnose the issue.

Q4: How should I store my solid Rupatadine reference standard to ensure its long-term stability?

A: Proper storage is the first and most critical line of defense. Based on pharmacopeial guidelines and best practices for sensitive compounds, the following conditions are mandatory:

-

Original Container: Always store the standard in its original, tightly sealed vial.[7][8] This minimizes exposure to atmospheric oxygen and humidity.

-

Temperature: Store in a refrigerator at 2°C to 8°C , unless the manufacturer's label explicitly states otherwise.[9][10]

-

Light Protection: Keep the vial protected from light, for instance, by storing it in its original box or in a dark location within the refrigerator.[7]

-

Humidity Control: Avoid storing in high-humidity environments.[8] The use of a desiccant in the secondary storage container is a good practice.

Q5: What is the best way to prepare a stock solution of Rupatadine to minimize degradation during my experiments?

A: The act of dissolving the standard increases its susceptibility to degradation. To prepare a stable solution:

-

Use High-Purity Solvents: Choose high-performance liquid chromatography (HPLC)-grade solvents. Critically, ensure they are fresh or have been tested for peroxides, as peroxides are potent initiators of oxidation.[5]

-

Deoxygenate the Solvent: Before use, sparge the solvent with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

-

Minimize Headspace: Use a volumetric flask that is appropriately sized for the volume of solution you are making to minimize the amount of oxygen in the headspace.

-

Use Amber Glassware: Prepare and store the solution in amber (light-protecting) volumetric flasks and vials to prevent photodegradation.[11]

-

Prepare Freshly: Whenever possible, prepare solutions on the day of use. If storage is necessary, store refrigerated (2-8°C) for the shortest possible time and perform a stability check before use.

Section 2: Prophylactic Protocols & Best Practices

Adhering to validated protocols is essential for preventing degradation. The following step-by-step procedures are designed to be self-validating systems for maintaining the integrity of your Rupatadine standards.

Protocol 2.1: Recommended Storage and Handling of Solid Rupatadine Standard

-

Receipt: Upon receiving the standard, immediately verify that the container seal is intact. Log the receipt date, batch number, and expiry date.

-

Storage: Place the standard in its original container inside a designated, clearly labeled area of a 2°C to 8°C refrigerator that is monitored for temperature.

-

Weighing: When ready to use, remove the vial from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can accelerate degradation.

-

Handling: Conduct all weighing operations swiftly in an area with low humidity and away from direct sunlight.

-

Resealing: After weighing, securely recap the vial immediately, purge the headspace with nitrogen if possible, and return it to the recommended storage conditions.

Protocol 2.2: Preparation of a Stabilized Rupatadine Stock Solution (1 mg/mL)

This protocol incorporates multiple protective measures against oxidation.

-

Solvent Preparation: Select HPLC-grade methanol or acetonitrile. Pour the required volume into a solvent reservoir and sparge with high-purity nitrogen for 15 minutes.

-

Weighing: Accurately weigh the required amount of Rupatadine standard (which has been equilibrated to room temperature) and record the mass.

-

Dissolution: Transfer the weighed standard to an appropriate amber volumetric flask. Add the deoxygenated solvent to dissolve the standard, performing the final dilution to the mark. Mix thoroughly by inversion.

-

Antioxidant Addition (Optional, for extended stability studies): For applications requiring longer-term solution stability, adding an antioxidant like Butylated Hydroxytoluene (BHT) to a final concentration of 0.01% (w/v) can be effective. However, this must be validated to ensure the antioxidant does not interfere with your analytical method. Antioxidants act by scavenging free radicals, thereby interrupting the oxidative chain reaction.[12]

-